5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound characterized by its unique oxazole and pyridine structures. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula is , and it has a molecular weight of approximately 248.64 g/mol. The compound is classified as an oxazolo-pyridine derivative, which places it within the broader category of nitrogen-containing heterocycles.
The synthesis of 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine can be achieved through several methods, often involving cyclization reactions. A notable method utilizes trimethylsilyl polyphosphate as a cyclization agent, which has been shown to yield high quantities of the desired compound with minimal byproducts. This method enhances efficiency compared to traditional methods that use polyphosphoric acid.
The structure of 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine features:
5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine can participate in various chemical reactions typical for heterocycles:
The reaction conditions (temperature, solvent choice, and catalyst presence) significantly influence the outcome and yield of these reactions.
The mechanism by which 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets:
Further studies are required to detail its pharmacodynamics and pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles.
5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine has potential applications in:
Oxazolo[5,4-b]pyridine represents a privileged bicyclic heterocyclic scaffold in modern drug design, characterized by a fusion between oxazole and pyridine rings. This specific positional isomer, where the oxazole's C5-C4a bond fuses with the pyridine's C4-C4a bond, creates a planar, electron-deficient system with significant potential for interacting with biological targets. The introduction of halogen atoms, particularly chlorine at position 5 and fluorine on the pendant phenyl ring at position 2, as in 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine (CAS: 1201324-13-1, C₁₃H₇ClFN₂O), strategically modifies the electronic and steric properties of the core scaffold. These modifications enhance target binding affinity, improve metabolic stability, and fine-tune lipophilicity – critical parameters in optimizing pharmacokinetic profiles. The compound exemplifies the targeted application of halogenation to boost the bioactivity of fused heterocyclic systems, positioning it as a structurally refined entity within the broader class of oxazolopyridine derivatives investigated for diverse therapeutic applications including enzyme inhibition and receptor modulation [1] [5].
The systematic naming of fused oxazolo-pyridine systems follows established IUPAC conventions based on the specific ring fusion points. The descriptor "[5,4-b]" in oxazolo[5,4-b]pyridine precisely defines the connectivity: the bond between atoms 5 and 4a of the oxazole ring is fused to the bond between atoms 4 and 4a of the pyridine ring, with the 'b' suffix indicating the fusion edge on the pyridine component. This results in a structure where the nitrogen atom of the oxazole ring (position 1) is adjacent to the fusion bond. Critically, alternative fusion modes exist, generating distinct positional isomers with differing physicochemical and biological properties:
Table 1: Key Positional Isomers of Fused Oxazolo-Pyridine Systems
Systematic Name | Fusion Points | Key Structural Feature | Common Biological Targets/Activities |
---|---|---|---|
Oxazolo[5,4-b]pyridine | Oxazole: 5-4a; Pyridine: 4-4a (b-edge) | Oxazole N adjacent to fusion bond, Pyridine N at position 1 | Kinase inhibitors (VEGFR2), GSK-3β inhibitors, Antibacterials |
Oxazolo[4,5-b]pyridine | Oxazole: 4-5; Pyridine: b-c | Oxazole O adjacent to Pyridine N | α7 nAChR modulators, MAO-B inhibitors, AT1 antagonists |
Oxazolo[5,4-c]pyridine | Oxazole: 5-4a; Pyridine: c-4a | Oxazole N away from Pyridine N | Less commonly reported, specific targets vary |
Oxazolo[4,5-c]pyridine | Oxazole: 4-5; Pyridine: c-4a | Oxazole O away from Pyridine N | Less commonly reported, specific targets vary |
The specific isomerism profoundly impacts electronic distribution, dipole moments, hydrogen-bonding capacity, and overall molecular shape. For instance, the oxazolo[5,4-b]pyridine isomer, typified by 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine, often exhibits distinct π-π stacking capabilities and hydrogen bond acceptor profiles compared to the [4,5-b] isomer, leading to different target affinities and selectivity patterns. This isomer is frequently accessed synthetically via cyclocondensation strategies involving appropriately functionalized pyridine precursors [1] [6].
Fused oxazole-pyridine derivatives emerged as significant pharmacophores in the mid-to-late 20th century, paralleling advancements in heterocyclic chemistry and the recognition of nitrogen-oxygen heterocycles as valuable bioisosteres. Early research focused on synthetic methodologies, with Friedländer condensations and cyclocondensations of ortho-amino carbonyl compounds with activated pyrazolones or other heterocyclic ketones being pivotal for accessing the core structures like oxazolo[5,4-b]pyridines and oxazolo[4,5-b]pyridines [1] [9]. Initial biological investigations often revealed inherent, albeit modest, antimicrobial or anti-inflammatory activities associated with the unadorned scaffolds.
A major historical milestone was the identification of the oxazolo[4,5-b]pyridine core as a potent scaffold for modulating central nervous system targets. Piperazine-substituted derivatives were identified as selective α7 nicotinic acetylcholine receptor (α7 nAChR) modulators, highlighting their potential for treating inflammatory disorders and cognitive deficits. Concurrently, oxazolopyridine-2-mercaptoacetic acid derivatives conjugated with N-piperazinamides emerged as sub-micromolar inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegeneration and inflammation, demonstrating significant in vivo efficacy in suppressing pro-inflammatory cytokines [1].
The scaffold's versatility was further cemented by its application in diverse therapeutic areas: 2-phenyloxazolo[4,5-b]pyridines showed activity against Staphylococcus aureus, 3-(oxazolo[4,5-b]pyridin-2-yl)anilides exhibited potent anti-trypanosomal effects, and angiotensin II type 1 receptor (AT1R) antagonists incorporating the oxazolo[4,5-b]pyridine core demonstrated superior potency to established drugs like Telmisartan in hypertension models. The historical trajectory underscores a continuous evolution from simple heterocyclic curiosities to targeted pharmacophores with validated activity against clinically relevant targets [1] [6].
Table 2: Historical Milestones in Oxazolopyridine Therapeutic Applications
Timeframe | Key Development | Therapeutic Area | Significance |
---|---|---|---|
Mid-Late 1900s | Development of core synthetic methods (Friedländer, Cyclocondensations) | Foundational Chemistry | Enabled access to diverse oxazolopyridine isomers and derivatives |
1980s-1990s | Initial reports of antimicrobial & anti-inflammatory activity of simple derivatives | Infectious Diseases, Inflammation | Identified inherent bioactivity of the scaffold |
Early 2000s | Discovery of α7 nAChR selective modulators (Piperazine-substituted [4,5-b]) | CNS (Inflammation, Cognition) | Highlighted potential for neurological and inflammatory disorders |
2000s-2010s | Identification of GSK-3β inhibitors (Oxazolopyridine-2-mercaptoacetate conjugates) | Neurodegeneration, Inflammation | Demonstrated in vivo efficacy in cytokine suppression |
2000s-Present | Development of AT1R antagonists (> Telmisartan potency), Antiparasitic agents | Cardiovascular, Neglected Diseases | Validated scaffold in cardiovascular drug discovery and antiparasitic research |
2010s-Present | Exploration in kinase inhibition (VEGFR2) & radiopharmaceuticals (β-amyloid PET) | Oncology, Neurology (Diagnostics) | Expanding applications into targeted cancer therapy and diagnostic imaging |
Halogenation, particularly with chlorine and fluorine, is a cornerstone strategy for optimizing the bioactivity and drug-like properties of oxazolo[5,4-b]pyridine derivatives. The incorporation of chlorine at position 5 and a fluorine at the para position of the 2-phenyl substituent in 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine exemplifies targeted structural refinement:
Table 3: Impact of Halogen Type and Position in Oxazolopyridine Bioactivity Optimization
Halogen/Position | Primary Effects | Consequences for Bioactivity |
---|---|---|
Cl at C5 (Core) | -I, +R effects; Moderate ↑ Lipophilicity; Weak Halogen Bond Donor; Steric Bulk | Enhanced target binding (dipole, X-bond, vdW); Improved membrane permeation; Potential metabolic blocking at adjacent sites |
F at para-Phenyl (C2) | Strong -I effect; Modest ↑ Lipophilicity; Minimal Steric Impact; Metabolic Blocking | Optimizes phenyl ring electronics for π-stacking/H-bonding; Enhances metabolic stability; Improves permeation without steric penalty |
F vs Cl at para-Phenyl | F: Stronger -I, Better Metabolic Blocking, Lower Lipophilicity Increment | F generally superior for metabolic stability and maintaining optimal electronic profile; Cl may offer slightly better potency in some contexts |
para-F vs meta-F | para-F: Stronger conjugative -I effect on entire ring | para-F typically provides superior activity enhancement due to stronger electronic perturbation of core linkage |
Halogen vs CH₃/OCH₃ (C5) | Halogens: EWG; CH₃/OCH₃: EDG | EWG halogens generally preferred at C5 for kinase targets; EDG groups often detrimental |
Halogen vs H (C5/Phenyl) | Increased Lipophilicity, Altered Electronics, Potential for Specific Interactions | Halogenation rarely neutral; Usually essential for achieving high potency and stability vs non-halogenated lead |
The strategic incorporation of 5-chloro and 2-(4-fluorophenyl) substituents in oxazolo[5,4-b]pyridine thus represents a rational approach to leverage halogen effects for enhanced target affinity, cellular penetration, and metabolic stability, making it a crucial structural motif within medicinal chemistry campaigns focused on this fused heterocyclic system [1] [3] [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0